molecular formula C8H12N2S2 B14519617 2-Isothiocyanatohexyl thiocyanate CAS No. 62473-55-6

2-Isothiocyanatohexyl thiocyanate

Cat. No.: B14519617
CAS No.: 62473-55-6
M. Wt: 200.3 g/mol
InChI Key: WBVLLCGSNKGAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isothiocyanatohexyl thiocyanate is a compound that belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of interest in various fields such as synthetic chemistry, biology, and medicine due to its unique chemical structure and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanatohexyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Mechanism of Action

The mechanism of action of 2-Isothiocyanatohexyl thiocyanate involves the interaction with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea derivatives . This interaction can inhibit enzyme activity and disrupt cellular processes. The compound also activates the Nrf2 pathway, which plays a key role in antioxidative and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Sulforaphane
  • Benzyl isothiocyanate

Uniqueness

2-Isothiocyanatohexyl thiocyanate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to other isothiocyanates, it has a longer alkyl chain, which can influence its hydrophobicity and interaction with biological targets . This makes it particularly effective in certain applications, such as antimicrobial activity against specific pathogens .

Properties

CAS No.

62473-55-6

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

2-isothiocyanatohexyl thiocyanate

InChI

InChI=1S/C8H12N2S2/c1-2-3-4-8(10-7-11)5-12-6-9/h8H,2-5H2,1H3

InChI Key

WBVLLCGSNKGAAI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CSC#N)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.